molecular formula C12H8ClNO B3277053 6-(2-Chlorophenyl)picolinaldehyde CAS No. 65219-38-7

6-(2-Chlorophenyl)picolinaldehyde

Cat. No. B3277053
Key on ui cas rn: 65219-38-7
M. Wt: 217.65 g/mol
InChI Key: LSZKBPRWWCRMTO-UHFFFAOYSA-N
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Patent
US04696938

Procedure details

4.2 g of 6-(2-chlorophenyl)-2-methylpyridine was dissolved in 100 ml dioxane, 1.8 g of selenium dioxide (Aldrich, Gold Label) was added and the mixture was refluxed for 16 hours. The solution was decanted, fresh selenium dioxide (1.8 g) was added and refluxing was continued for a further 4 days. The solids were filtered and 250 ml ether was added. The organic solution was washed five times with 50 ml H2O, dried over magnesium sulfate. Evaporation afforded an oil which was filtered through silica gel eluting with 30% ether-hexane to afford 3.2 g of 6-(2-chlorophenyl)-2-pyridinecarboxaldehyde as a pale yellow solid.
Name
6-(2-chlorophenyl)-2-methylpyridine
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[N:13]=[C:12]([CH3:14])[CH:11]=[CH:10][CH:9]=1.[Se](=O)=[O:16]>O1CCOCC1>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[N:13]=[C:12]([CH:14]=[O:16])[CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
6-(2-chlorophenyl)-2-methylpyridine
Quantity
4.2 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1=CC=CC(=N1)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
[Se](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solution was decanted
ADDITION
Type
ADDITION
Details
fresh selenium dioxide (1.8 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
FILTRATION
Type
FILTRATION
Details
The solids were filtered
ADDITION
Type
ADDITION
Details
250 ml ether was added
WASH
Type
WASH
Details
The organic solution was washed five times with 50 ml H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
afforded an oil which
FILTRATION
Type
FILTRATION
Details
was filtered through silica gel eluting with 30% ether-hexane

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1=CC=CC(=N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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